![molecular formula C22H17N3O7S B2414820 (5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile CAS No. 850762-39-9](/img/structure/B2414820.png)
(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H17N3O7S and its molecular weight is 467.45. The purity is usually 95%.
BenchChem offers high-quality (5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has explored the synthesis and reactivity of compounds with similar structures, focusing on cycloaddition reactions, electrophilic and nucleophilic properties, and the synthesis of heterocyclic compounds. For example, studies have detailed the synthesis of thiophene-carbonitrile derivatives through reactions with various dipolarophiles, showcasing the methodological advancements in creating complex organic compounds with potential for further functionalization (Iwakura et al., 1968), (Zhang et al., 2004).
Biological Evaluation
Several studies have evaluated the biological activities of similar compounds, such as their role as nitric oxide donors, which are critical in various biological processes including vasodilation and inhibition of platelet aggregation (Medana et al., 1994). These findings highlight the potential therapeutic applications of these compounds in treating cardiovascular diseases.
Material Science Applications
Compounds with thiophene and furan units have been studied for their electrochromic properties and potential use in electronic devices. Research into thiophene-furan-thiophene type monomers and their copolymers with EDOT for electrochromic device (ECD) applications has shown promising results in terms of stability and optical contrast, indicating their suitability for use in smart windows and displays (Abaci et al., 2016).
Advanced Organic Electronics
The development of small molecules containing thiophenes and cyanopyridone acceptor units for use in bulk-heterojunction solar cells has been explored. These studies aim to enhance the efficiency of organic solar cells through the design of molecules with improved charge transfer and light absorption characteristics (Gupta et al., 2015).
Conformational Analysis and Polymorphism
Investigations into the conformational polymorphism of pharmaceutical solids, including studies on molecules similar to the compound , have provided insights into how molecular conformation affects the physical properties and stability of solid forms. This research is crucial for the development of pharmaceuticals with optimal bioavailability and shelf life (Smith et al., 2006).
Eigenschaften
IUPAC Name |
(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O7S/c1-13-17(10-15-6-7-20(32-15)16-4-2-3-5-19(16)25(28)29)21(26)24(22(27)18(13)11-23)14-8-9-33(30,31)12-14/h2-7,10,14H,8-9,12H2,1H3/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJTYRWGPJABJV-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4CCS(=O)(=O)C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4CCS(=O)(=O)C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)
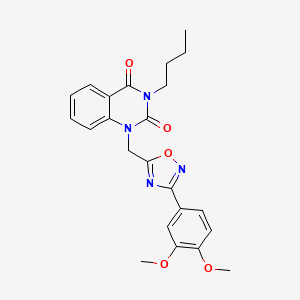
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2414746.png)
![2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2414747.png)
![Methyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2414748.png)
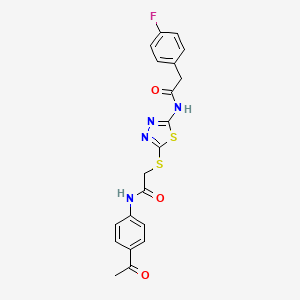
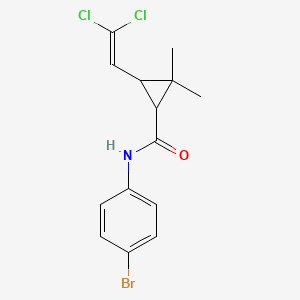
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)


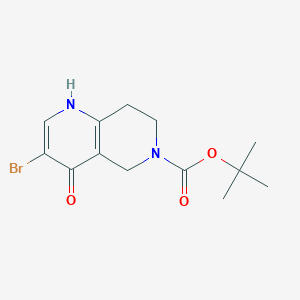
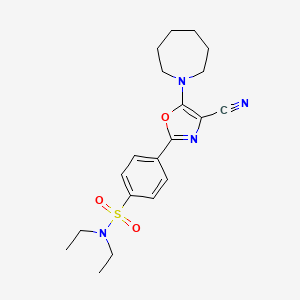
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)